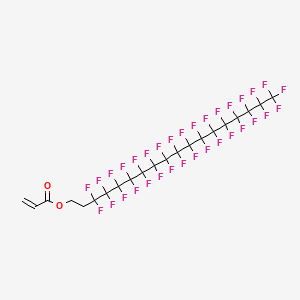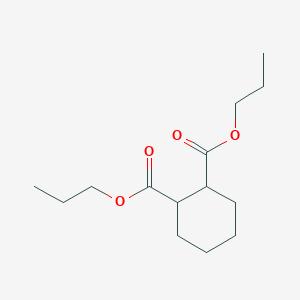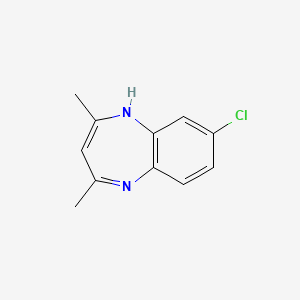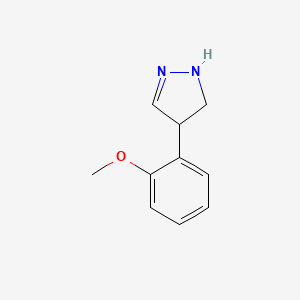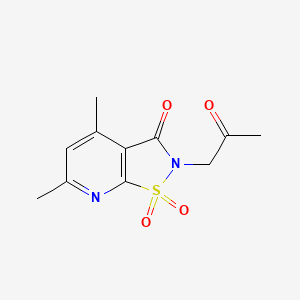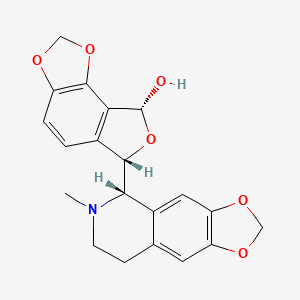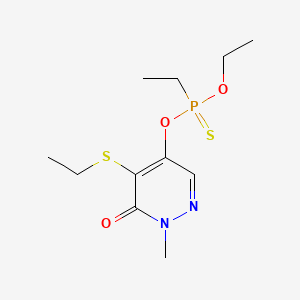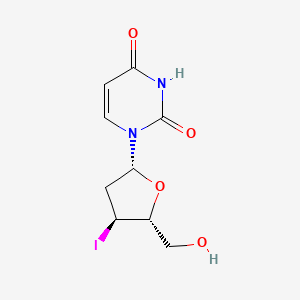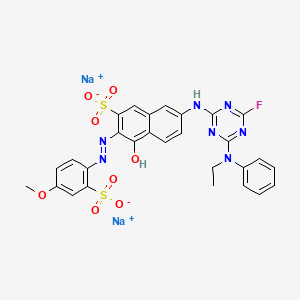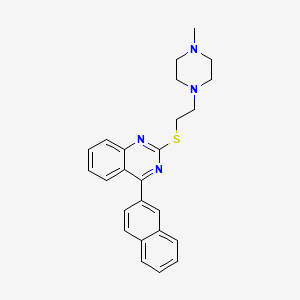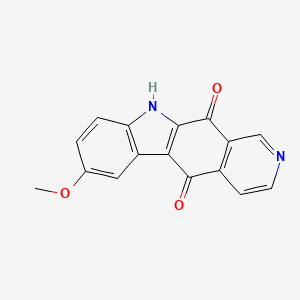
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione is a heterocyclic compound that belongs to the class of pyridocarbazoles. These compounds are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione can undergo various chemical reactions including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione has been studied for various applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione involves interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Hydroxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione
- 7-Methyl-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione
Uniqueness
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The methoxy group, for instance, can affect the compound’s solubility and interaction with biological targets.
Propiedades
Número CAS |
86335-45-7 |
|---|---|
Fórmula molecular |
C16H10N2O3 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
7-methoxy-10H-pyrido[3,4-b]carbazole-5,11-dione |
InChI |
InChI=1S/C16H10N2O3/c1-21-8-2-3-12-10(6-8)13-14(18-12)16(20)11-7-17-5-4-9(11)15(13)19/h2-7,18H,1H3 |
Clave InChI |
MJHDBWWEMIGWGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC3=C2C(=O)C4=C(C3=O)C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
